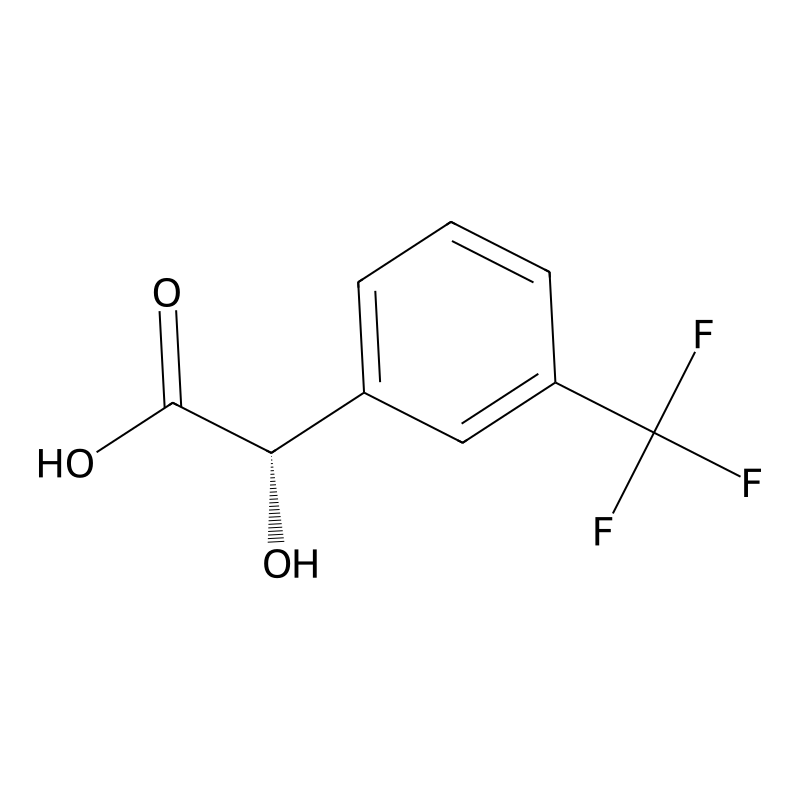

(S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

- Enantioselective Synthesis: The molecule contains a stereocenter at the second carbon atom, indicated by the (2S) prefix. This chirality could be of interest for researchers studying methods for the development of enantioselective synthesis. Enantiomers are mirror images of a molecule with distinct biological properties. Enantioselective synthesis allows for the production of a specific enantiomer, which can be crucial for drug development ().

- Aromatic Fluorine Substitution: The presence of a trifluoromethyl group (CF3) on the phenyl ring suggests potential applications in research on aromatic fluorine substitution. Aromatic fluorines can influence the properties of a molecule, such as its metabolic stability and interaction with biological targets. Studying how this trifluoromethyl group affects the molecule's properties could be valuable in drug design ().

- Hydroxycarboxylic Acid Analogs: (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid belongs to the class of hydroxycarboxylic acids. Research on other molecules in this class has identified various biological activities, including anti-inflammatory and analgesic effects. Studying this specific molecule could contribute to the development of novel therapeutic agents with similar properties ().

(S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid, also known as (S)-2-Hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid, is a chiral compound with the molecular formula C₉H₇F₃O₃ and a molecular weight of approximately 220.15 g/mol. This compound features a hydroxy group and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties and biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and pharmaceutical applications .

- Esterification: Reacting with alcohols to form esters, which can be useful in drug formulation.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of less complex molecules.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

These reactions are significant for synthesizing derivatives that may exhibit modified biological activities or improved pharmacokinetic properties .

Research indicates that (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid exhibits various biological activities. Its structural similarity to other non-steroidal anti-inflammatory drugs suggests potential anti-inflammatory effects. Additionally, compounds with trifluoromethyl groups often show enhanced activity against certain biological targets due to their electronic properties. Preliminary studies may indicate its role in modulating pathways related to pain and inflammation .

Several synthetic routes can be employed to produce (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid:

- Starting from Phenylacetic Acid: The synthesis can begin with phenylacetic acid, which is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or other trifluoromethylating agents.

- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography can be applied to isolate the (S)-enantiomer.

- Alternative Methods: Other methods may involve the use of catalytic systems that facilitate the introduction of the hydroxy and trifluoromethyl groups in a single step .

(S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid has potential applications in several areas:

- Pharmaceuticals: Due to its possible anti-inflammatory properties, it could serve as a lead compound for developing new medications.

- Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in drug design.

- Agriculture: Compounds with similar structures are sometimes explored for use in agrochemicals due to their biological activity against pests .

Interaction studies involving (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid focus on its binding affinity and efficacy against various biological targets. It may interact with enzymes involved in inflammatory pathways or receptors associated with pain perception. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Several compounds share structural features with (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-2-phenylacetic Acid | C₈H₈O₃ | Lacks trifluoromethyl group; used in various pharmaceutical formulations |

| 2-Hydroxy-3-trifluoromethylbenzoic Acid | C₉H₇F₃O₃ | Similar trifluoromethyl substitution; different position of functional groups |

| 2-Hydroxy-4-trifluoromethylbenzoic Acid | C₉H₇F₃O₃ | Trifluoromethyl at a different position; potential variations in biological activity |

The presence of the trifluoromethyl group distinguishes (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid from other similar compounds, potentially enhancing its pharmacological profile and making it an attractive candidate for further studies .